
Bis(nonane-4,6-dionato-O,O')copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-(nonane-4,6-dionato-o,o’)copper is a heterocyclic organic compound with the molecular formula C₁₈H₃₀CuO₄ and a molecular weight of 373.97 g/mol . It is also known by its IUPAC name, copper (Z)-6-oxonon-4-en-4-olate . This compound is characterized by its coordination with copper ions, forming a stable complex that has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis-(nonane-4,6-dionato-o,o’)copper typically involves the reaction of copper salts with nonane-4,6-dione under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the copper complex . The reaction can be represented as follows:
Cu2++2C9H16O2→Cu(C9H16O2)2
Industrial Production Methods
Industrial production of bis-(nonane-4,6-dionato-o,o’)copper involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Bis-(nonane-4,6-dionato-o,o’)copper undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state copper complexes.
Reduction: It can be reduced to lower oxidation state copper complexes.
Substitution: Ligand substitution reactions can occur, where the nonane-4,6-dionato ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes .
Scientific Research Applications
Bis-(nonane-4,6-dionato-o,o’)copper has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials and coatings
Mechanism of Action
The mechanism of action of bis-(nonane-4,6-dionato-o,o’)copper involves its ability to coordinate with various molecular targets. The copper ion in the complex can interact with biological molecules, potentially disrupting their normal function. This interaction can lead to antimicrobial effects or influence other biological pathways .
Comparison with Similar Compounds
Similar Compounds
Bis-(acetylacetonato)copper: Another copper complex with similar coordination properties.
Bis-(benzoylacetonato)copper: A copper complex with different ligands but similar chemical behavior.
Uniqueness
Bis-(nonane-4,6-dionato-o,o’)copper is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Its longer carbon chain ligands provide different solubility and stability characteristics compared to shorter chain analogs .
Properties
CAS No. |
17653-76-8 |
|---|---|
Molecular Formula |
C18H30CuO4 |
Molecular Weight |
374.0 g/mol |
IUPAC Name |
copper;(Z)-6-oxonon-4-en-4-olate |
InChI |
InChI=1S/2C9H16O2.Cu/c2*1-3-5-8(10)7-9(11)6-4-2;/h2*7,10H,3-6H2,1-2H3;/q;;+2/p-2/b2*8-7-; |
InChI Key |
UWGXAIDOPQIJMO-ATMONBRVSA-L |
Isomeric SMILES |
CCC/C(=C/C(=O)CCC)/[O-].CCC/C(=C/C(=O)CCC)/[O-].[Cu+2] |
Canonical SMILES |
CCCC(=CC(=O)CCC)[O-].CCCC(=CC(=O)CCC)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


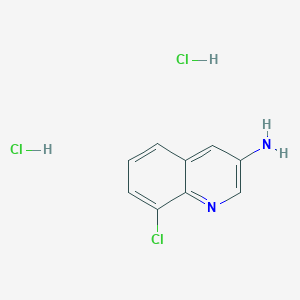
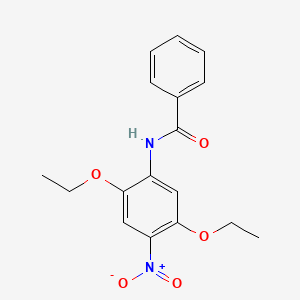
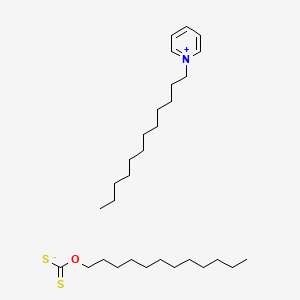
![dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine](/img/structure/B13735707.png)
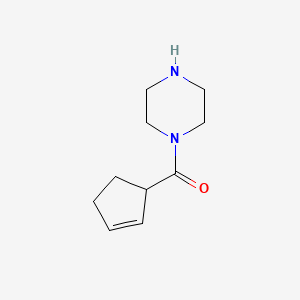
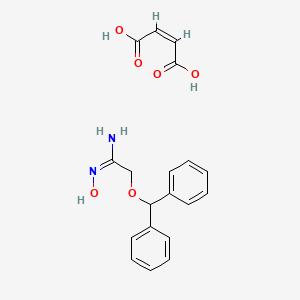
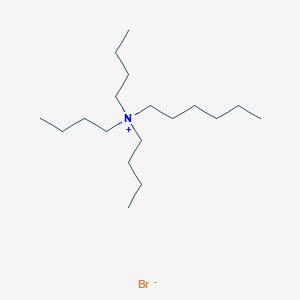

![4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B13735745.png)
![Phenol, 2,2'-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl-](/img/structure/B13735757.png)
![4-Amino-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B13735761.png)

![4,4'-([9,9'-Bicarbazole]-3,3'-diyl)dibenzaldehyde](/img/structure/B13735791.png)

